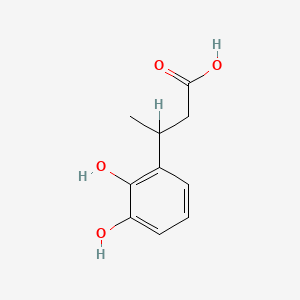

3-(2,3-dihydroxyphenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Dihydroxyphenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a dihydroxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method for synthesizing 3-(2,3-dihydroxyphenyl)butanoic acid involves an aldol condensation reaction between 2,3-dihydroxybenzaldehyde and butanoic acid. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to facilitate the formation of the desired product.

-

Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,3-dihydroxybenzene with butanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : 3-(2,3-Dihydroxyphenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinones or carboxylic acids.

-

Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

-

Substitution: : The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions. For example, nitration using nitric acid or sulfonation using sulfuric acid can introduce nitro or sulfonic groups, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Nitro compounds, sulfonic acids.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Molecules

3-(2,3-Dihydroxyphenyl)butanoic acid serves as a valuable precursor in organic synthesis. Its structure enables functionalization reactions, allowing chemists to create more complex molecules. This versatility is particularly useful in the development of new drugs and materials.

Reactivity and Functionalization

The compound's dihydroxy groups facilitate various chemical reactions, including oxidation and reduction processes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. This reactivity makes it an essential building block for synthesizing other phenolic compounds and derivatives.

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The dihydroxy groups on the phenyl ring can scavenge free radicals, potentially protecting cells from oxidative stress. This property has implications for developing treatments for oxidative stress-related diseases, such as neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of this compound against various bacteria and fungi. For instance, it has been shown to inhibit the growth of specific strains of Escherichia coli and Rhizopus oryzae, suggesting its potential use in developing antimicrobial agents .

Medical Applications

Therapeutic Potential

The antioxidant properties of this compound position it as a candidate for therapeutic applications in treating diseases linked to oxidative damage. Its ability to modulate oxidative stress pathways may lead to advancements in treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Molecular Docking Studies

Molecular docking studies have been employed to explore the interactions between this compound and various biological targets. These studies can help identify potential therapeutic pathways and enhance our understanding of how this compound exerts its effects at the molecular level .

Industrial Applications

Polymer Synthesis

In the industrial sector, this compound is being investigated for its role in synthesizing polymers and resins. Its ability to undergo various chemical transformations makes it a versatile component in creating materials with tailored properties for specific applications.

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Antioxidant Activity of this compound | Demonstrated significant scavenging activity against free radicals using DPPH assay | Potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative stress |

| Antimicrobial Efficacy Against Rhizopus oryzae | Minimum inhibitory concentration determined at 1 mM; effective growth inhibition observed | Suggests application in antifungal treatments or food preservation |

| Molecular Docking Analysis | Identified key interactions with enzymes involved in oxidative stress pathways | Provides insights into therapeutic mechanisms for neurodegenerative diseases |

Mécanisme D'action

The mechanism by which 3-(2,3-dihydroxyphenyl)butanoic acid exerts its effects is primarily through its antioxidant activity. The dihydroxy groups on the phenyl ring can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydroxyphenylacetic acid: Another compound with dihydroxy groups on the phenyl ring, known for its role as a dopamine metabolite.

2,3-Dihydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the phenyl ring.

4-Hydroxyphenylacetic acid: Contains a single hydroxyl group on the phenyl ring and is used in various biochemical applications.

Uniqueness

3-(2,3-Dihydroxyphenyl)butanoic acid is unique due to the presence of both a butanoic acid moiety and dihydroxy groups on the phenyl ring

Propriétés

Numéro CAS |

83801-01-8 |

|---|---|

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.2 g/mol |

Nom IUPAC |

3-(2,3-dihydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C10H12O4/c1-6(5-9(12)13)7-3-2-4-8(11)10(7)14/h2-4,6,11,14H,5H2,1H3,(H,12,13) |

Clé InChI |

ZMUTWNYECYKYQF-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O)C1=C(C(=CC=C1)O)O |

SMILES canonique |

CC(CC(=O)O)C1=C(C(=CC=C1)O)O |

Synonymes |

2,3-DHPB 2,3-dihydroxyphenylbutyrate 3-(2,3-dihydroxyphenyl)butyric acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.